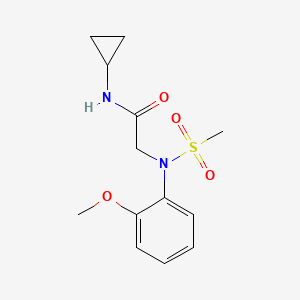

N~1~-环丙基-N~2~-(2-甲氧基苯基)-N~2~-(甲基磺酰基)甘氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

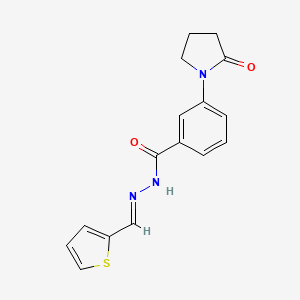

The compound "N-1-cyclopropyl-N-2-(2-methoxyphenyl)-N-2-(methylsulfonyl)glycinamide" appears to be a complex molecule with potential relevance in chemical synthesis and molecular studies. Research on related compounds focuses on the synthesis of cyclopropane derivatives, the analysis of molecular structures, and the exploration of chemical and physical properties.

Synthesis Analysis

Research on asymmetric cyclopropanations provides insights into the synthesis of functionalized cyclopropanes, highlighting the importance of catalysts and carbenoid structures for achieving high levels of enantioselectivity (Davies et al., 1996). This process is crucial for the synthesis of cyclopropyl-containing compounds.

Molecular Structure AnalysisStudies on polysulfonylamines and disulfonylamines, including their synthesis and crystal structure analysis, offer a foundation for understanding the molecular structures of compounds with sulfonyl groups (Schaper et al., 2001). These insights are relevant for the structural analysis of "N-1-cyclopropyl-N-2-(2-methoxyphenyl)-N-2-(methylsulfonyl)glycinamide."

Chemical Reactions and Properties

The Pummerer rearrangement of cyclopropyl(methoxy)phenylsulfonium salts, leading to specific cyclopropane derivatives, showcases the type of chemical reactions relevant to synthesizing and modifying cyclopropyl and methoxyphenyl components (Bhupathy & Cohen, 1987).

科学研究应用

合成应用与化学性质

四氢异喹啉骨架的合成当量开发:Kommidi、Balasubramaniam 和 Aidhen(2010 年)的一项研究引入了基于韦氏酰胺 (WA) 官能性的合成当量,用于合成 4-芳基-1,2,3,4-四氢异喹啉骨架,强调了该化合物在促进含氮杂环合成中的作用 (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. Aidhen, 2010).

对环化反应动力学和机理的影响:Sedlák 等人(1997 年)研究了 N-甲基-N'-(2-甲氧羰基苯基)磺酰胺及其相关化合物的环化反应,证明了该化合物对特定环状结构形成的动力学和机理的影响 (M. Sedlák, J. Kaválek, V. Macháček, V. Štěrba, 1997).

环丙烷化反应:Davies、Bruzinski、Lake、Kong 和 Fall(1996 年)的研究探索了铑 (II) N-(芳基磺酰基)脯氨酸酯催化的乙烯基重氮甲烷分解,表明该化合物在环丙烷衍生物的对映选择性合成中具有实用性,展示了其在有机合成中的重要性 (H. Davies, Paul R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).

生物活性

破骨细胞生成和预防骨质流失:Cho 等人(2020 年)的一项研究表明,一种具有相似结构的新型化合物 N-苯基-甲基磺酰胺基-乙酰胺 (PMSA) 抑制破骨细胞分化并防止卵巢切除小鼠模型中的骨质流失,表明在治疗绝经后骨质疏松症中具有潜在的治疗应用 (Eunjin Cho, Zhihao Chen, Mina Ding, Jihyoun Seong, Sunwoo Lee, Sang‐Hyun Min, D. Choi, Tae-Hoon Lee, 2020).

解毒药物组合的稳定性:Clair 等人(2000 年)对有机磷酸酯中毒的新解毒剂组合进行了稳定性研究,展示了其化学稳定性和在急救治疗中的潜在应用 (P. Clair, K. Wiberg, I. Granelli, I. Carlsson Bratt, G. Blanchet, 2000).

属性

IUPAC Name |

N-cyclopropyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-19-12-6-4-3-5-11(12)15(20(2,17)18)9-13(16)14-10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNNFVBLPGSYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6793308 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)